1-Phenylcyclopropanamine Hydrochloride

Descripción general

Descripción

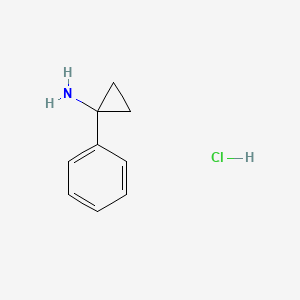

1-Phenylcyclopropanamine Hydrochloride is an organic compound with the molecular formula C₉H₁₂ClN . It is a cyclopropane derivative where a phenyl group is attached to the cyclopropane ring, and an amine group is present. This compound is often used in research and industrial applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Phenylcyclopropanamine Hydrochloride can be synthesized through several methods. One common method involves the reaction of phenylcyclopropane with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques .

Análisis De Reacciones Químicas

Types of Reactions: 1-Phenylcyclopropanamine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Phenylcyclopropanone or phenylcyclopropanecarboxylic acid.

Reduction: Phenylcyclopropylamine derivatives.

Substitution: Various substituted phenylcyclopropanamines.

Aplicaciones Científicas De Investigación

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

One of the primary applications of 1-Phenylcyclopropanamine hydrochloride is its role as an inhibitor of lysine-specific demethylase 1 (LSD1). LSD1 is crucial for the epigenetic regulation of gene expression, and its inhibition has been linked to anticancer properties. The compound forms a stable adduct with LSD1, effectively blocking its catalytic function, which can suppress cancer cell growth by altering gene expression profiles .

Monoamine Oxidase Inhibition

The compound also exhibits inhibitory effects on monoamine oxidases (MAOs), enzymes responsible for the metabolism of neurotransmitters such as serotonin and dopamine. By inhibiting MAOs, this compound can increase the levels of these neurotransmitters in the brain, contributing to its potential antidepressant effects.

Pharmacological Mechanisms

The mechanisms through which this compound exerts its effects include:

- Formation of Adducts : The amine group can form hydrogen bonds and ionic interactions with biological molecules.

- π-π Interactions : The phenyl group participates in π-π interactions, modulating the compound's activity.

Therapeutic Implications

The compound's biological activity offers several therapeutic implications:

- Anticancer Agent : Due to its LSD1 inhibitory action, it shows promise as a potential anticancer agent.

- Antidepressant Properties : Its ability to elevate neurotransmitter levels suggests potential use in treating depression, particularly in treatment-resistant cases .

Antidepressant Efficacy

Clinical studies have indicated that this compound may be effective in treating depression. It has shown significant results in patients who have not responded to conventional therapies. The increase in serotonin levels is a critical factor contributing to its antidepressant effects.

Cancer Research

Recent investigations have focused on derivatives of this compound for their anticancer potential through LSD1 inhibition. In vitro studies demonstrate that these derivatives can inhibit cancer cell proliferation effectively. This suggests that further research could lead to novel cancer therapies utilizing this mechanism .

Mecanismo De Acción

The mechanism of action of 1-Phenylcyclopropanamine Hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. The phenyl group can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

- 1-Phenylcyclopropanamine

- 1-Phenylcyclopentanamine

- 1-Methylcyclopropanamine

- 2-Phenylcyclopropanamine

Comparison: 1-Phenylcyclopropanamine Hydrochloride is unique due to its specific structural features, such as the presence of a phenyl group attached to a cyclopropane ring and an amine group. This structure imparts distinct chemical and biological properties compared to other similar compounds. For example, 1-Phenylcyclopentanamine has a larger ring size, which affects its reactivity and interactions. Similarly, 1-Methylcyclopropanamine lacks the phenyl group, resulting in different chemical behavior .

Actividad Biológica

1-Phenylcyclopropanamine hydrochloride, also known as trans-2-phenylcyclopropylamine (PCPA), is a compound of significant interest in pharmacology due to its biological activity, particularly as an inhibitor of lysine-specific demethylase 1 (LSD1) and monoamine oxidases (MAOs). This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is a derivative of phenylcyclopropylamine, which has been utilized primarily as an antidepressant. Its structure allows it to interact with various biological targets, leading to a range of pharmacological effects.

Inhibition of LSD1

Lysine-specific demethylase 1 (LSD1) is an enzyme involved in the epigenetic regulation of gene expression. Inhibition of LSD1 has been linked to anticancer properties, as it can suppress the growth of cancer cells by altering gene expression profiles. Research indicates that PCPA acts as a mechanism-based inactivator of LSD1 by forming a stable adduct with the enzyme, thus preventing its catalytic function .

Inhibition of Monoamine Oxidases (MAOs)

PCPA also inhibits MAO enzymes, which are critical in the metabolism of neurotransmitters such as serotonin and dopamine. The inhibition of MAOs can lead to increased levels of these neurotransmitters in the brain, contributing to its antidepressant effects. However, PCPA's selectivity for MAO-A and MAO-B varies, which can influence its therapeutic application .

Biological Activity Summary Table

| Biological Activity | Mechanism | Therapeutic Implications |

|---|---|---|

| LSD1 Inhibition | Forms adducts with LSD1, inhibiting its function | Potential anticancer agent |

| MAO Inhibition | Increases neurotransmitter levels by inhibiting MAOs | Antidepressant effects |

| Trace Amine Modulation | Alters levels of trace amines in the brain | Possible influence on mood and behavior |

| GABA Receptor Interaction | Upregulates GABA receptors | May enhance anxiolytic effects |

Antidepressant Efficacy

In clinical settings, PCPA has been observed to have antidepressant properties. It is particularly noted for its effectiveness in treatment-resistant depression cases where conventional therapies have failed . Studies indicate that while PCPA increases serotonin levels, its broader impact on neurotransmitter systems may contribute to its efficacy.

Cancer Research

Recent studies have focused on the potential use of PCPA derivatives as anticancer agents through LSD1 inhibition. For instance, compounds derived from PCPA have shown promising results in inhibiting cancer cell proliferation in vitro. These findings suggest that further research into these derivatives could yield novel cancer therapies .

Behavioral Studies

Research involving animal models has demonstrated that PCPA can influence aggressive behaviors when administered in specific contexts. For example, trans-1-2-phenylcyclopropylamine facilitated shock-induced aggression in rats, indicating its potential effects on behavioral modulation .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-Phenylcyclopropanamine Hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to potential irritation .

- Spill Management : Contain spills mechanically using inert absorbents (e.g., vermiculite) and dispose of in approved hazardous waste containers. Avoid dry sweeping to prevent dust dispersion .

- First Aid : For inhalation, move to fresh air; for eye exposure, rinse with water for 15 minutes. Do not induce vomiting if ingested—seek immediate medical attention .

- Ventilation : Work in a fume hood to minimize inhalation risks.

Q. How can researchers verify the purity of this compound?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile:water (70:30, 0.1% TFA) to assess purity .

- Mass Spectrometry (MS) : Confirm molecular weight (239.8 g/mol) via ESI-MS in positive ion mode .

- Reference Standards : Cross-validate against certified reference materials from pharmacopeial sources (e.g., British Pharmacopoeia) .

Q. What are the standard synthetic routes for this compound?

- Methodological Answer :

- Cyclopropanation : React phenylacetonitrile with 1,2-dibromoethane under basic conditions (e.g., KOH/EtOH) to form the cyclopropane ring. Isolate the amine via HCl gas saturation in diethyl ether .

- Amine Protection : Use Boc-anhydride to protect the amine group during synthesis, followed by deprotection with HCl/dioxane .

Advanced Research Questions

Q. How can contradictory solubility data for this compound be resolved?

- Methodological Answer :

- Solvent Screening : Test solubility in polar (water, methanol) and non-polar solvents (DCM, chloroform) at 25°C. Use gravimetric analysis to quantify solubility limits.

- pH-Dependent Studies : Adjust pH (2–10) to assess ionization effects. The compound’s solubility may increase in acidic conditions due to protonation of the amine group .

- Cross-Validation : Compare results with published data from OECD or WHO databases to identify methodological discrepancies .

Q. What experimental designs are optimal for studying the compound’s pharmacological activity in vitro?

- Methodological Answer :

- Target Selection : Prioritize receptors like serotonin (5-HT) or dopamine transporters based on structural analogs (e.g., phenylcyclopropylamine derivatives) .

- Dose-Response Curves : Use HEK-293 cells transfected with target receptors. Apply concentrations from 1 nM to 100 µM and measure cAMP levels via ELISA .

- Control Strategies : Include positive controls (e.g., imipramine for monoamine reuptake inhibition) and vehicle controls (DMSO ≤0.1%) .

Q. How can researchers address inconsistencies in reported toxicity profiles?

- Methodological Answer :

- Tiered Testing : Conduct acute toxicity assays (e.g., OECD 423) in rodents, followed by subchronic studies (28-day exposure) to evaluate organ-specific effects .

- Mechanistic Studies : Use metabolomics (LC-MS) to identify reactive metabolites that may explain hepatotoxicity or neurotoxicity .

- Literature Meta-Analysis : Aggregate data from NTP, WHO, and ECHA to identify consensus or outliers in toxicity thresholds .

Propiedades

IUPAC Name |

1-phenylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c10-9(6-7-9)8-4-2-1-3-5-8;/h1-5H,6-7,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABUWJOHYZALSMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00224582 | |

| Record name | 1-Phenylcyclopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73930-39-9 | |

| Record name | 1-Phenylcyclopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073930399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylcyclopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylcyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.